molecular formula C17H9F3N2O4S2 B2841307 (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1055978-70-5

(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2841307
CAS No.: 1055978-70-5
M. Wt: 426.38
InChI Key: OPYQBYGZNMVQLE-AUWJEWJLSA-N
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Description

The compound (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring a trifluoromethyl group, a nitro group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.

    Condensation reaction: The phenoxy intermediate is then reacted with a thiazolidinone derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Thiazolidine derivatives: From the reduction of the thiazolidinone ring.

    Substituted phenyl derivatives: From nucleophilic substitution reactions involving the trifluoromethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The nitro and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the thiazolidinone ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-oxo-1,3-thiazolidin-4-one

Uniqueness

The presence of both a nitro group and a trifluoromethyl group in the same molecule is relatively rare and imparts unique electronic properties. This makes the compound particularly valuable in applications requiring specific electronic characteristics, such as in pharmaceuticals and materials science.

(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one , covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(5Z)-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2O4S2/c18-17(19,20)10-4-5-13(12(8-10)22(24)25)26-11-3-1-2-9(6-11)7-14-15(23)21-16(27)28-14/h1-8H,(H,21,23,27)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYQBYGZNMVQLE-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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